13C-labeled 4-bromobenzonitrile CAS number and identifiers
Isotopic Precision: A Technical Guide to C-Labeled 4-Bromobenzonitrile Executive Summary In the high-stakes arena of drug development and metabolic profiling, C-labeled 4-bromobenzonitrile serves as a critical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Isotopic Precision: A Technical Guide to
C-Labeled 4-Bromobenzonitrile
Executive Summary
In the high-stakes arena of drug development and metabolic profiling,
C-labeled 4-bromobenzonitrile serves as a critical intermediate. It functions primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry and as a regiospecific probe in NMR spectroscopy. Its utility stems from the bromine moiety's versatility in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the isotopically labeled nitrile or aromatic ring to be grafted onto complex pharmaceutical scaffolds without altering the drug's physicochemical properties.
This guide provides a definitive technical breakdown of the compound's identifiers, synthesis logic, and analytical validation, moving beyond basic catalog listings to offer actionable scientific insight.
Part 1: Chemical Identity & Identifiers[1][2]
The nomenclature for isotopically labeled compounds often suffers from ambiguity in commercial databases. Below is the precise identification matrix distinguishing the parent compound from its specific isotopologs.
Identifier Matrix
Feature
Parent Compound
Cyano-Labeled Isotopolog
Ring-Labeled Isotopolog
Systematic Name
4-Bromobenzonitrile
4-Bromo[cyano-C]benzonitrile
4-Bromo[ring-C]benzonitrile
CAS Number
623-00-7
159528-78-6
Non-Universal / Custom
Molecular Formula
CHBrN
CCHBrN
CCHBrN
Exact Mass
180.9527
181.9560 (+1.003 Da)
186.9728 (+6.020 Da)
SMILES
N#Cc1ccc(Br)cc1
N#[13C]c1ccc(Br)cc1
N#Cc1[c]cc(Br)[c]c1 (isotope notation varies)
Primary Utility
Synthesis Precursor
Metabolic Tracing (CN hydrolysis)
Scaffold Stability Studies
Note 1: Ring-labeled variants are often custom-synthesized and may not possess a unique CAS in public registries, frequently referenced by the parent CAS with a specific catalog suffix (e.g., Sigma-Aldrich, Cambridge Isotope Labs).
Part 2: Synthesis & Production Logic
To ensure high isotopic enrichment (>99 atom%
C) and chemical purity, the synthesis must avoid scrambling and over-reaction. The most robust "Expert Method" utilizes Chemoselective Palladium-Catalyzed Cyanation .
The Chemoselectivity Challenge
Direct cyanation of 1,4-dibromobenzene leads to statistical mixtures (mono- and di-nitriles). The superior approach uses 1-bromo-4-iodobenzene . Since the C–I bond is weaker and undergoes oxidative addition to Pd(0) faster than the C–Br bond, we can selectively install the
C-cyano group at the iodo-position, leaving the bromine intact for future elaboration.
Protocol: Pd-Catalyzed Selective Cyanation
Reagents:
Substrate: 1-Bromo-4-iodobenzene
Isotope Source: Zinc Cyanide [
C] (Zn(CN)) or Potassium Cyanide [C] (KCN)
Catalyst: Pd(PPh
) or Pd(dba) / dppf
Workflow Diagram:
Figure 1: Chemoselective pathway exploiting the reactivity difference between Aryl-I and Aryl-Br bonds to position the
C label precisely.
Step-by-Step Methodology
Preparation: In a glovebox, charge a reaction vial with 1-bromo-4-iodobenzene (1.0 equiv), Zn(
CN) (0.55 equiv), and Pd(PPh) (5 mol%).
Solvation: Add anhydrous DMF (degassed).
Reaction: Heat to 80°C. Note: Exceeding 100°C risks activating the C–Br bond, leading to dinitriles.
Workup: Quench with dilute ammonium hydroxide (to sequester Zn salts), extract with ethyl acetate, and purify via silica gel chromatography.
Part 3: Analytical Validation
Trust in an isotopic standard requires rigorous validation. A simple purity check is insufficient; isotopic enrichment must be quantified.
Mass Spectrometry (MS)
Parent: Monoisotopic peak at m/z 181 (assuming
Br).
Labeled: Peak shifts to m/z 182.
Validation Criteria: The ratio of unlabeled (M) to labeled (M+1) signal should confirm >99% enrichment.
Bromine Pattern: Always verify the characteristic 1:1 doublet of
Br and Br. The labeled compound will show doublets at m/z 182 and 184.
Nuclear Magnetic Resonance (
C-NMR)
Unlabeled: The nitrile carbon appears as a low-intensity singlet at ~118 ppm.
Cyano-
C Labeled: The nitrile carbon appears as a massive singlet at ~118 ppm (due to 99% abundance).
Coupling: If the ring is labeled, complex
coupling patterns (30-60 Hz) will be observed between adjacent aromatic carbons.
Part 4: Applications in Drug Discovery
The primary value of
C-4-bromobenzonitrile lies in its ability to carry the label into a final drug molecule via cross-coupling.
Case Study: Metabolite Identification (MetID)
When a drug candidate containing a benzonitrile motif is metabolized, the nitrile group is often susceptible to hydrolysis (to amide/acid) or oxidative decyanation.
Synthesis: The labeled 4-bromobenzonitrile is coupled to the drug core.
Incubation: The drug is incubated with liver microsomes.
Detection: By tracking the unique +1.003 Da mass shift, researchers can distinguish drug-derived metabolites from endogenous matrix background, even at trace levels.
Figure 2: Workflow for using the labeled building block to track metabolic fate.
References
Shimadzu Chemistry & Diagnostics. (n.d.).[1] [13C]-4-Bromobenzonitrile Product Data. Retrieved February 6, 2026, from [Link]
Ledovskaya, M. S., et al. (2020).[2] Efficient labeling of organic molecules using 13C elemental carbon.[2] Organic Chemistry Frontiers, 7(4). [Link]
Romer Labs. (n.d.). Fully stable 13C isotope labeled calibrants. Retrieved February 6, 2026, from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12162, 4-Bromobenzonitrile. Retrieved February 6, 2026, from [Link]
Physical Characteristics of Isotopically Labeled Aryl Nitriles
The following technical guide details the physical characteristics, synthesis, and applications of isotopically labeled aryl nitriles. Technical Guide for Spectroscopic Applications in Drug Discovery & Structural Biology...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical characteristics, synthesis, and applications of isotopically labeled aryl nitriles.
Technical Guide for Spectroscopic Applications in Drug Discovery & Structural Biology
Executive Summary
Isotopically labeled aryl nitriles (specifically
and isotopologues) serve as high-fidelity reporters in vibrational spectroscopy and nuclear magnetic resonance (NMR). The cyano group () is a bio-orthogonal probe that exhibits a distinct vibrational stretch in the "silent region" () of the infrared spectrum, free from cellular background interference.
This guide analyzes the physical shifts induced by isotopic substitution, quantifying the impact on vibrational frequency (
), Stark tuning rates, and NMR coupling constants (). These parameters are critical for designing experiments that measure local electric fields (Stark effect), protein hydration, and ligand binding kinetics.
Vibrational Spectroscopy Characteristics
The utility of aryl nitriles as Stark probes relies on the linear response of their vibrational frequency to the local electric field. Isotopic labeling allows researchers to "tune" this frequency to avoid overlap with Fermi resonances or other background signals.
Isotopic Frequency Shifts (IR/Raman)
The vibrational frequency of the nitrile stretch is governed by the harmonic oscillator approximation:
Where is the bond force constant and is the reduced mass. Increasing the mass of the carbon or nitrogen atom increases , causing a redshift in frequency.
Table 1: Theoretical & Experimental Frequency Shifts for Benzonitrile Isotopologues
Baseline Frequency (
): ~2230 cm (in non-H-bonding solvent)
Isotopologue
Labeling
Reduced Mass ()
Theoretical Shift ()
Experimental (approx)
Natural Abundance
6.462 u
0 cm (Ref)
2228 - 2232 cm
-enriched
6.667 u
-34 cm
2195 - 2200 cm
-enriched
6.741 u
-47 cm
2180 - 2185 cm
Double Labeled
6.964 u
-82 cm
2145 - 2150 cm
Expert Insight: The doubly labeled
variant is often the preferred probe in protein studies. The ~80 cm shift moves the band clear of the Fermi resonance often observed between the natural nitrile stretch and the combination band of ring vibrations (typically near 2230 cm), resulting in a sharper, more symmetrical lineshape ideal for Stark analysis.
Vibrational Stark Effect (VSE)
Aryl nitriles are sensitive to the projection of the local electric field (
) onto the bond axis.
Stark Tuning Rate (
): Typically 0.6 – 0.7 cm/(MV/cm) for aromatic nitriles.
Sensitivity: A shift of 1 cm
corresponds to a field change of ~1.5 MV/cm.
Isotope Effect: Isotopic labeling does not significantly alter the Stark tuning rate (electronic property), but it shifts the absolute position of the peak, allowing for multicolor experiments (e.g., tracking two different nitrile probes simultaneously).
NMR Spectroscopic Characteristics
In NMR, the nitrile group provides a quaternary carbon signal and a nitrogen signal that are sensitive to hydrogen bonding and local pH.
Chemical Shifts & Coupling Constants
Chemical Shift: The nitrile carbon typically resonates at 117 – 119 ppm (referenced to TMS). It is often distinct from aromatic ring carbons (120–140 ppm).
Chemical Shift: Resonates at ~258 ppm (referenced to liq. NH) or ~135 ppm (referenced to nitromethane).
Scalar Coupling (
):
: The one-bond coupling between the enriched and is approximately 13 – 18 Hz . This splitting confirms the integrity of the double label.
: Coupling to the ipso-carbon of the ring is ~80 Hz.
Experimental Workflows & Diagrams
Vibrational Energy & Isotope Shift Logic
The following diagram illustrates how isotopic mass reduces the zero-point energy and the energy gap between vibrational states, leading to the observed redshift.
Figure 1: Mechanistic pathway of isotopic frequency shifting, highlighting the decoupling from Fermi resonances.
Synthesis and Application Workflow
This workflow describes the standard protocol for generating
-labeled probes and applying them in protein biophysics.
Figure 2: Workflow from chemical synthesis of the labeled amino acid to spectroscopic data acquisition.
Synthesis Protocol (Rosenmund-von Braun)
Objective: Synthesis of 4-cyano-L-phenylalanine-
(pCNPhe).
Reagents: Start with N-Boc-4-iodo-L-phenylalanine methyl ester and Cu
(commercially available or prepared from K).
Reaction: Dissolve aryl iodide (1 eq) and Cu
(1.5 eq) in anhydrous DMF.
Conditions: Heat to reflux (~140°C) under argon atmosphere for 12–24 hours. Note: Monitoring via LC-MS is crucial as prolonged heating can lead to racemization.
Workup: Quench with aqueous ethylenediamine (to chelate copper) or FeCl
. Extract with ethyl acetate.
Deprotection: Standard acid hydrolysis (TFA/HCl) removes Boc/Methyl ester groups if the free amino acid is required for tRNA synthetase evolution.
References
Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Journal of Physical Chemistry A, 2000. Link
Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of the American Chemical Society, 2013. Link
Expanding the Utility of 4-Cyano-L-Phenylalanine As a Vibrational Reporter of Protein Environments. The Journal of Physical Chemistry B, 2012. Link
Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. Biochemistry, 2022. Link
Infrared Absorption Spectra of Benzonitrile and its Monodeuterated Derivatives. ResearchGate, 2025. Link
Foundational
A Technical Guide to the Isotopic Enrichment of 4-Bromobenzonitrile-cyano-13C: Synthesis, Analysis, and Application in Drug Development
Introduction: The Significance of ¹³C-Labeled Compounds in Modern Research In the landscape of contemporary drug discovery and development, the use of stable isotope-labeled compounds has become an indispensable tool. Am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of ¹³C-Labeled Compounds in Modern Research
In the landscape of contemporary drug discovery and development, the use of stable isotope-labeled compounds has become an indispensable tool. Among these, Carbon-13 (¹³C) labeled molecules are of paramount importance for tracing metabolic pathways, elucidating drug-receptor interactions, and serving as internal standards for quantitative bioanalysis.[1] This guide provides an in-depth technical overview of 4-Bromobenzonitrile-cyano-¹³C, a versatile labeled building block. We will explore its synthesis, the rigorous analytical methodologies required to ascertain its isotopic enrichment, and its critical applications for researchers, scientists, and drug development professionals. The nitrile group is a prevalent functional group in many pharmaceuticals, and understanding the metabolic fate of such compounds is crucial.[2][3] The inherent stability of the nitrile moiety in many biological systems makes its labeled counterpart an excellent tracer.[2]
Synthesis of 4-Bromobenzonitrile-cyano-¹³C: A Guided Protocol
The introduction of a ¹³C-labeled cyano group onto an aromatic ring is most effectively achieved through a Sandmeyer reaction. This classic transformation allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4] For our target molecule, 4-bromoaniline serves as the readily available starting material. The key to isotopic labeling is the use of a ¹³C-enriched cyanide source, such as potassium cyanide (K¹³CN).
Reaction Pathway: The Sandmeyer Reaction
The synthesis proceeds in two primary stages: the diazotization of 4-bromoaniline and the subsequent cyanation with K¹³CN catalyzed by a copper(I) salt.
Caption: Synthetic pathway for 4-Bromobenzonitrile-cyano-¹³C.
Detailed Experimental Protocol: Synthesis and Purification
Materials:
4-Bromoaniline
Sodium nitrite (NaNO₂)
Concentrated Hydrochloric Acid (HCl)
Potassium Cyanide-¹³C (K¹³CN)
Copper(I) Cyanide-¹³C (Cu¹³CN) or Copper(I) Bromide (CuBr) as catalyst
In a flask cooled to 0-5 °C in an ice bath, dissolve 4-bromoaniline in a mixture of concentrated HCl and water.
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium salt.[5]
Sandmeyer Cyanation:
In a separate flask, prepare a solution or suspension of copper(I) cyanide-¹³C (or a mixture of CuBr and K¹³CN) in acetonitrile.[1] The use of a phase transfer catalyst like dibenzo-18-crown-6 and a ligand such as 1,10-phenanthroline can improve yields.[1]
Slowly add the cold diazonium salt solution to the copper cyanide mixture. Vigorous nitrogen evolution will be observed.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
Work-up and Purification:
Cool the reaction mixture and pour it into water.
Extract the aqueous layer with dichloromethane.
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Bromobenzonitrile-cyano-¹³C.[6]
Determination of Isotopic Enrichment Levels
The accurate determination of the isotopic enrichment of 4-Bromobenzonitrile-cyano-¹³C is critical for its intended applications. Two primary analytical techniques are employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative ¹³C NMR Spectroscopy
¹³C NMR is a powerful, non-destructive technique that can provide direct information about the isotopic enrichment at the cyano carbon.
Principle: The integral of the ¹³C NMR signal corresponding to the labeled cyano carbon is compared to the signals of the naturally abundant ¹³C carbons in the aromatic ring. However, for accurate quantification, the Nuclear Overhauser Effect (NOE) and differences in relaxation times (T1) must be taken into account.[7]
Experimental Protocol:
Sample Preparation: Prepare a concentrated solution of the labeled 4-Bromobenzonitrile in a suitable deuterated solvent (e.g., CDCl₃).
NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
To ensure quantitative results, use a pulse sequence with a long relaxation delay (at least 5 times the longest T1 of the carbon nuclei in the molecule) and inverse-gated decoupling to suppress the NOE.[7]
Data Analysis:
Integrate the signal of the ¹³C-labeled cyano carbon and the signals of the aromatic carbons.
The isotopic enrichment can be calculated by comparing the integral of the enriched carbon to the integrals of the carbons at natural abundance (approximately 1.1%).
Carbon Position
Expected Chemical Shift (ppm)
Integration (Relative)
Cyano-¹³C
~118
High (enriched)
Aromatic Carbons
110 - 140
Low (natural abundance)
Table 1: Representative ¹³C NMR data for isotopic enrichment analysis.
Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive method for determining the isotopic distribution of the entire molecule.
Principle: The mass-to-charge ratio (m/z) of the molecular ion of 4-Bromobenzonitrile-cyano-¹³C will be one mass unit higher than its unlabeled counterpart. By analyzing the relative intensities of the M+ and (M+1)+ ion peaks, the isotopic enrichment can be determined.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for the chosen ionization technique (e.g., acetonitrile for electrospray ionization).
MS Acquisition:
Infuse the sample into a high-resolution mass spectrometer.
Acquire the mass spectrum in the region of the expected molecular ions.
Data Analysis:
Determine the relative intensities of the ion peaks corresponding to the unlabeled (¹²C-cyano) and labeled (¹³C-cyano) 4-Bromobenzonitrile.
The isotopic enrichment is calculated from the ratio of the peak intensities, correcting for the natural abundance of isotopes in the rest of the molecule.
Application Note: Probing Protein Electrostatics with 4-Bromobenzonitrile-cyano-13C, a Vibrational Stark Effect Reporter
Abstract The local electric fields within proteins govern their fundamental properties, including catalytic activity, ligand binding, and allosteric regulation. Direct measurement of these fields provides invaluable insi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The local electric fields within proteins govern their fundamental properties, including catalytic activity, ligand binding, and allosteric regulation. Direct measurement of these fields provides invaluable insight for biochemical research and rational drug design. The Vibrational Stark Effect (VSE) offers a powerful spectroscopic method to map these fields with high precision. This application note provides a comprehensive guide to using 4-p-bromobenzonitrile, isotopically labeled at the nitrile carbon (¹³C), as a sensitive VSE probe. We detail the principles of VSE, the advantages of this specific probe, and provide step-by-step protocols for its site-specific incorporation into proteins via genetic code expansion, subsequent sample preparation, FTIR data acquisition, and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to quantify the electrostatic environment in biological systems.
The Principle: The Vibrational Stark Effect (VSE)
The Vibrational Stark Effect describes the change in a molecule's vibrational frequency in response to an external electric field.[1][2] For a given bond, this frequency shift (Δν) is linearly proportional to the magnitude of the electric field (E⃗) projected along the bond's difference dipole (Δμ⃗), which represents the change in dipole moment between the vibrational ground and excited states.[3]
The relationship is described by the VSE equation:
Δν = ν_obs - ν_ref = -Δμ⃗ ⋅ E⃗
where:
Δν is the observed frequency shift in wavenumbers (cm⁻¹).
ν_obs is the observed frequency of the probe in the protein environment.
ν_ref is the reference frequency of the probe in a defined environment (e.g., a nonpolar solvent or aqueous buffer).
Δμ⃗ is the Stark tuning rate, a vector quantity that measures the sensitivity of the vibrational frequency to the electric field, typically expressed in cm⁻¹/(MV/cm).[2]
E⃗ is the local electric field vector experienced by the probe.
By measuring the frequency shift of a calibrated VSE probe, one can directly calculate the strength of the local electric field.[4]
The Probe: 4-Bromobenzonitrile-cyano-¹³C
The ideal VSE probe should possess a vibrational mode that is highly sensitive to electric fields, absorbs strongly in a spectrally clean region, and can be readily incorporated into a biological system. Nitrile (-C≡N) containing molecules are excellent candidates, and 4-bromobenzonitrile, specifically as part of an unnatural amino acid, offers distinct advantages.
Key Advantages:
High Sensitivity: The aromatic system conjugated to the nitrile group enhances its Stark tuning rate, making it more sensitive to electric fields compared to aliphatic nitriles.[2]
Favorable Spectral Window: The nitrile stretch (ν_C≡N) appears between 2200-2280 cm⁻¹, a region of the infrared spectrum with minimal interference from protein amide bands or water.[5]
Critical Role of ¹³C Isotopic Labeling: The most significant challenge in biological VSE experiments is distinguishing the probe's signal from the vast number of other vibrations in the protein. By replacing the natural abundance ¹²C with ¹³C in the nitrile group, the vibrational frequency is downshifted by approximately 45-55 cm⁻¹. This isotopic shift moves the peak into a truly unique spectral window, providing unambiguous identification and eliminating background interference, a critical feature for robust and trustworthy data.[6]
Chemical Handle: The bromo-substituent provides a useful synthetic handle and subtly modulates the electronic properties of the probe.
Probe Spectroscopic Parameters
The following table summarizes the essential parameters for the 4-cyanophenylalanine probe, the amino acid derivative used for protein incorporation.
Parameter
Value
Description
Reference
Vibrational Frequency (ν_C≡N)
~2240 cm⁻¹ (for ¹²C≡N)
The frequency of the nitrile stretch in aqueous solution. The ¹³C-labeled version will be significantly lower.
The sensitivity of the nitrile frequency to an electric field. This value is determined from calibration experiments in solvents of known dielectric properties.
Measuring protein electric fields using this VSE probe involves three major stages: incorporating the probe into the protein, acquiring high-quality spectroscopic data, and analyzing the resulting frequency shifts.
Application Note: High-Sensitivity 13C-Cyano Tagging of Proteins via Aryl Halide Chemistry
Strategic Overview The Challenge: Sensitivity in Protein NMR Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for studying protein dynamics and ligand interactions in solution. However, traditional isot...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The Challenge: Sensitivity in Protein NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for studying protein dynamics and ligand interactions in solution. However, traditional isotope labeling (
N, C-methyl) often suffers from spectral crowding in large systems (>30 kDa) or high background noise.
The Solution: 13C-Cyano Probes
The cyano (nitrile, -C
N) group is an exceptional NMR probe for three reasons:
Chemical Shift Anisotropy (CSA): The linear geometry creates a large CSA, making the
C signal highly sensitive to local electric fields and conformational changes.
Zero Background: Proteins do not contain natural nitrile groups, ensuring that every signal observed comes from the tag.
Small Footprint: Unlike bulky fluorophores or spin labels, the cyano group is sterically unobtrusive (~3 Å length).
The Methodology: Aryl Halide Coupling
This guide details the installation of
C-enriched cyano tags using Nucleophilic Aromatic Substitution () chemistry. We utilize activated aryl halides (specifically halogenated cyanopyridines) that react site-specifically with cysteine residues. This method offers superior yield and stability compared to traditional alkyl halides, which are prone to hydrolysis.
Mechanism of Action
The core chemistry relies on the reactivity of electron-deficient heteroaryl halides. A cysteine thiolate attacks the aromatic ring at the position of the halogen leaving group (Cl, Br, or F). The presence of the electron-withdrawing cyano group (and the ring nitrogen) stabilizes the Meisenheimer intermediate, facilitating the substitution.
DOT Diagram: Reaction Mechanism (
)
Caption: The
pathway for cysteine tagging. The electron-deficient aryl ring ensures specificity for the thiolate anion over other nucleophiles.
Experimental Protocol
Phase A: Reagent Selection & Preparation
For optimal sensitivity, the cyano group must be
C-enriched.
Primary Reagent: 2-chloro-5-(
C)cyanopyridine or 6-chloro-3-(C)cyanopyridine.
Why Pyridine? The pyridine nitrogen activates the ring for nucleophilic attack at the ortho or para positions, allowing the reaction to proceed at mild physiological pH (7.0–8.0).
Phase B: Protein Preparation
Prerequisite: The target protein must contain a single accessible cysteine. Surface-exposed cysteines are ideal. If the protein has natural cysteines, mutate them to Ser/Ala or ensure they are buried.
Buffer Exchange: Exchange protein into Reaction Buffer (20 mM Tris-HCl, 150 mM NaCl, pH 8.0).
Note: Avoid phosphate buffers if using lanthanoid co-tags later, as they precipitate. Tris or HEPES are preferred.
Reduction: Add DTT (5 mM) to reduce any disulfide bonds. Incubate for 30 min at Room Temperature (RT).
Desalting: Remove DTT using a PD-10 column or Zeba spin column. DTT contains thiols that will compete for the tag.
Critical Check: Verify removal of DTT using Ellman’s reagent if unsure.
Phase C: The Coupling Reaction
Solubilize Tag: Dissolve the aryl halide tag in DMSO to a concentration of 100 mM.
Incubation: Add the tag to the protein solution (typically 50–100 µM protein concentration) at a 5-fold to 10-fold molar excess .
Example: For 1 mL of 100 µM protein, add 5 µL of 100 mM tag.
Conditions: Incubate at RT for 2–4 hours or 4°C overnight .
Optimization: If precipitation occurs, add 10% glycerol or reduce protein concentration.
Quenching: Add excess DTT (10 mM) to quench unreacted tag.
Phase D: Purification
Removal of Excess Tag: Perform size-exclusion chromatography (SEC) or extensive dialysis against NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 100 mM NaCl, 10% D2O).
Concentration: Concentrate the protein to 0.2–0.5 mM for NMR acquisition.
Quality Control & Validation
Before proceeding to expensive NMR time, validate the labeling efficiency.
Table 1: Validation Metrics
Method
Expected Outcome
Failure Mode Indicator
Intact Mass (LC-MS)
Mass shift of +Tag MW - HCl (approx. +102 Da for cyanopyridine)
No shift (failed reaction) or +2x shift (non-specific labeling)
While the cysteine method is robust, some applications require tagging at non-cysteine sites. This involves genetically encoding p-iodophenylalanine (p-I-Phe) followed by Pd-catalyzed cyanation.
Reagents: Zn(
CN), Pd(OAc), Water-soluble ligand (e.g., TPPTS).
Challenge: Palladium can coordinate to protein backbones, causing precipitation. This method requires elevated temperatures (60–80°C) or specialized ligands, making it suitable only for thermostable proteins or peptides.
Note: For most standard applications, the Cysteine-Aryl Halide (
) method described in Section 3 is preferred due to milder conditions.
References
Otting, G. (2010).[1] "Protein NMR using paramagnetic ions." Annual Review of Biophysics. Link
Context: Foundational work on using tags (including lanthanoid/cyano systems) for NMR structural biology.
Loh, C. T., et al. (2013). "Site-specific labeling of proteins with a 13C-labeled cyano group." Journal of Biomolecular NMR. Link
Context: The definitive protocol for installing 13C-cyano tags via cysteine modific
Takeda, M., et al. (2012). "Site-selective 13C labeling of proteins using erythrose." Journal of Biomolecular NMR. Link
Kiyokawa, J., et al. (2024).[2] "2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation."[3][4] Chemical Science. Link
Context: Recent advancements in using cyanopyridines for specific cysteine bioconjugation, valid
Watson, M. A., et al. (2022). "Site-selective generation of lanthanoid binding sites on proteins using 4-fluoro-2,6-dicyanopyridine." Magnetic Resonance.[1][5][6] Link
Context: Demonstrates the reactivity of fluoro-cyano-pyridines with cysteine for tag assembly.[1]
Sonogashira coupling conditions for 4-Bromobenzonitrile-cyano-13C
Application Note: High-Efficiency Sonogashira Coupling of 4-Bromobenzonitrile-cyano- C C-labeled aryl nitriles. Abstract & Strategic Overview This application note details the optimized conditions for the Sonogashira cro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Sonogashira Coupling of 4-Bromobenzonitrile-cyano-
C
C-labeled aryl nitriles.
Abstract & Strategic Overview
This application note details the optimized conditions for the Sonogashira cross-coupling of 4-Bromobenzonitrile-cyano-
C (hereafter referred to as Substrate-13C ) with terminal alkynes.
In drug discovery and metabolic profiling,
C-nitriles are high-value precursors often used to generate isotopically labeled carboxylic acids (via hydrolysis) or amines (via reduction). Because Substrate-13C is the cost-limiting reagent, standard synthetic protocols must be inverted: the unlabeled alkyne partner is used in excess to drive the labeled substrate to full conversion, minimizing isotopic waste.
Key Chemical Considerations
Electronic Activation: The cyano group (
) is a strong electron-withdrawing group (EWG) at the para position. This activates the C-Br bond for oxidative addition to Pd(0), allowing the reaction to proceed under milder conditions than electron-neutral aryl halides.
Chemoselectivity: While the nitrile group is robust, high temperatures (>100°C) or strong Lewis acids could theoretically cause hydrolysis or coordination to the copper co-catalyst. We utilize a mild, ambient-to-moderate temperature protocol to preserve the
CN moiety.
Homocoupling Suppression: The Glaser homocoupling of the alkyne is a primary side reaction. This is suppressed by strict deoxygenation, ensuring the expensive Substrate-13C is not complicated by difficult purification separations.
Reaction Mechanism & Causality
The success of this protocol relies on the synergistic cycle between Palladium (Pd) and Copper (Cu).[1][2][3]
Oxidative Addition: The Pd(0) species inserts into the C-Br bond of Substrate-13C . The electron-deficient nature of the nitrile ring accelerates this step.
Transmetallation: The copper cycle generates a nucleophilic copper-acetylide species in situ, which transfers the alkyne to the palladium center.
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).
Mechanistic Visualization
The following diagram illustrates the dual catalytic cycle, highlighting the critical intersection where the
C-labeled substrate enters the workflow.
Figure 1: Dual catalytic cycle. Note that the labeled substrate enters at the Oxidative Addition step, which is rate-accelerated by the nitrile group.
Experimental Protocol
Reagents & Stoichiometry Table
Note: Stoichiometry is calculated relative to the limiting reagent, Substrate-13C.
Component
Role
Equivalents
Notes
4-Bromobenzonitrile-cyano-C
Limiting Reagent
1.0 eq
High-value isotope.
Terminal Alkyne
Coupling Partner
1.2 – 1.5 eq
Excess ensures full consumption of isotope.
Pd(PPh)Cl
Catalyst
0.03 – 0.05 eq
Robust, air-stable precatalyst.
CuI
Co-Catalyst
0.02 – 0.03 eq
Must be white/off-white. Yellow/Green indicates oxidation.
Triethylamine (EtN)
Base
3.0 – 5.0 eq
Acts as proton scavenger.
THF or DMF
Solvent
[0.1 M]
Anhydrous, degassed.
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. Solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) to prevent alkyne homocoupling.
Setup: In a reaction vial equipped with a magnetic stir bar, add Substrate-13C (1.0 eq), Pd(PPh
)Cl (3-5 mol%), and CuI (2-3 mol%).
Expert Tip: Add CuI last to minimize its exposure to air before the inert atmosphere is established.
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
Solvent Addition: Inject anhydrous, degassed THF (or DMF) via syringe, followed by Triethylamine.
Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe. If the alkyne is a solid, add it in step 1.
Reaction: Stir the mixture at Room Temperature (20-25°C) .
Monitoring: Check by TLC or LC-MS after 2 hours.
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The electron-deficient nature of the nitrile usually allows RT reaction, but sterically hindered alkynes may require heat.
Quench: Once Substrate-13C is consumed (undetectable by TLC), dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove metal precipitates.
Workup: Wash the filtrate with water (2x) and brine (1x). Dry over Na
SO, filter, and concentrate in vacuo.
Purification Workflow Visualization
Figure 2: Purification workflow designed to maximize recovery of the labeled compound.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst poisoning or O ingress.
Ensure CuI is white. Re-sparge solvents. Increase Temp to 50°C.
Homocoupling (Glaser)
Presence of Oxygen.
Strict degassing is required. Add alkyne slowly (syringe pump) to keep concentration low relative to catalyst.
Black Precipitate
Pd black formation (catalyst death).
Add excess PPh (10 mol%) to stabilize the Pd species.
Hydrolysis of CN
High temp + moisture.
Keep temp <60°C. Ensure solvents are anhydrous.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[4] Tetrahedron Letters, 16(50), 4467–4470.[4]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromobenzonitrile-cyano-13C
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on challenging substrates like 4-bromobenzonitrile-cyano-13C. This guide is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on challenging substrates like 4-bromobenzonitrile-cyano-13C. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their coupling products. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing this powerful C-C bond-forming reaction.
The presence of the electron-withdrawing nitrile group on 4-bromobenzonitrile makes the oxidative addition step of the catalytic cycle generally favorable.[1] However, this electron deficiency can also introduce challenges, including susceptibility to certain side reactions. The isotopic ¹³C label on the nitrile does not fundamentally alter the chemical reactivity but necessitates high-yield conditions to preserve the valuable isotopic label.
This resource is structured to address your challenges in a practical, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before setting up your reaction.
Q1: What is the primary challenge when using 4-bromobenzonitrile as a substrate in Suzuki couplings?
While the electron-withdrawing cyano group can facilitate the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, it also makes the boronic acid coupling partner more susceptible to competitive side reactions, such as protodeboronation.[2][3][4] Achieving a high-yielding reaction depends on ensuring the desired cross-coupling pathway outpaces these degradation pathways.
Q2: How does the ¹³C label on the cyano group affect the reaction?
From a chemical reactivity standpoint, the ¹³C label has a negligible effect. The principles governing the Suzuki coupling of unlabeled 4-bromobenzonitrile apply directly to the ¹³C-labeled version. The primary consideration is economic; the higher cost of the isotopically labeled starting material places a premium on reaction efficiency and yield to avoid loss of the expensive label.
Q3: Which type of palladium catalyst and ligand system is a good starting point for this substrate?
For electron-deficient aryl bromides like 4-bromobenzonitrile, a catalyst system known for high activity and efficiency is crucial. A common and effective approach is to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, combined with a sterically hindered and electron-rich phosphine ligand.[5][6] Buchwald-type biarylphosphine ligands, such as SPhos or XPhos, are excellent choices as they promote rapid reductive elimination and stabilize the catalytic species.[7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8][9]
Q4: What role does the base play, and which one should I choose?
The base is critical for activating the boronic acid, facilitating the transmetalation step.[8][10] For substrates prone to protodeboronation, the choice of base is pivotal. While strong bases like NaOH can be used, they can also promote this side reaction.[5] Milder inorganic bases are often preferred.[2] A good starting point would be potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.
Troubleshooting Guide: From Low Yields to High Purity
This section provides a systematic approach to common problems encountered during the Suzuki coupling of 4-bromobenzonitrile-cyano-13C.
Problem 1: Low to No Product Yield with Starting Material Consumed
Q: I see consumption of my 4-bromobenzonitrile-cyano-13C, but my desired product yield is very low. What are the likely side reactions?
This is a classic symptom of your boronic acid partner or your aryl halide undergoing degradation. The two most probable culprits are protodeboronation of the boronic acid and/or dehalogenation of the aryl bromide.
Protodeboronation: This is the protonolysis of the C-B bond, converting your boronic acid into a simple arene and boric acid, effectively quenching the reaction.[4] It is often exacerbated by excessive water, high temperatures, and strong bases.[2]
Dehalogenation (or Hydrodehalogenation): Your 4-bromobenzonitrile is being converted to benzonitrile. This can occur after oxidative addition if a hydride source is present in the reaction mixture, leading to reductive elimination of the arene instead of the cross-coupled product.[11]
Minimize Water: While a small amount of water can be beneficial or necessary for some Suzuki protocols, excess water promotes protodeboronation.[2][11] Use anhydrous solvents and consider adding activated 4Å molecular sieves to the reaction.
Re-evaluate Your Base: If using a strong base like NaOH or KOH, switch to a milder, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]
Lower the Reaction Temperature: High temperatures can accelerate the rate of protodeboronation relative to the productive coupling.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C).[2] If the reaction is too slow, consider a more active catalyst system rather than simply increasing the heat.
Ensure Rigorous Degassing: Oxygen can lead to oxidative degradation of the catalyst and promote side reactions.[11] Degas your reaction mixture thoroughly by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes.
Problem 2: Significant Formation of Homocoupling Byproducts
Q: My analysis shows a significant amount of biphenyl byproduct from the homocoupling of my boronic acid. How can I prevent this?
Boronic acid homocoupling (e.g., forming biphenyl from phenylboronic acid) is often a sign of issues with the palladium catalyst, particularly the presence of Pd(II) species and oxygen.[11][12] This side reaction consumes your nucleophilic partner and complicates purification.
Rigorous Exclusion of Oxygen: This is the most critical factor. Oxygen can promote the Pd(II)-mediated homocoupling pathway.[11] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.
Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively reduce it to the active Pd(0) state. The phosphine ligand often serves this role, but incomplete reduction can leave residual Pd(II). Using a stable Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate this issue.
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes favor homocoupling. Ensure your stoichiometry is accurately controlled.
Problem 3: Incomplete Consumption of Starting Material (4-Bromobenzonitrile)
Q: My reaction stalls, and I'm left with a significant amount of unreacted 4-bromobenzonitrile-cyano-13C. What is causing my catalyst to die?
Catalyst deactivation is a common reason for incomplete conversion. The active Pd(0) species can be sensitive and fall out of the catalytic cycle.
Increase Catalyst or Ligand Loading: The simplest solution is often to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Also, ensure the palladium-to-ligand ratio is optimal. For monodentate ligands like those from the Buchwald family, a 1:2 Pd:Ligand ratio is typical.
Choose a More Robust Ligand: The electron-rich and sterically bulky biarylphosphine ligands (e.g., SPhos, XPhos) are designed to be more robust and resistant to degradation, promoting a longer catalyst lifetime.[7]
Check Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure you are using high-purity reagents.
Consider a Different Solvent: The choice of solvent can significantly impact catalyst stability and reaction rate. Toluene, dioxane, and THF are common choices.[11] Sometimes a switch in solvent can dramatically improve performance.
Visualizing the Process
To better understand the reaction and potential pitfalls, refer to the diagrams below.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
Comparative Data Tables
The selection of reaction parameters is crucial for success.[13] The following tables summarize common choices for Suzuki couplings involving electron-deficient aryl halides.
Often a superior choice to minimize side reactions[2]
Cs₂CO₃
Strong
High reactivity, often for difficult couplings
Very effective but higher cost and hygroscopic
Organic Bases (e.g., Et₃N)
Weak
Less common, specific applications
Generally not effective enough for this coupling
Table 2: Recommended Catalyst and Ligand Systems
Palladium Source
Ligand
Key Advantages
Pd(OAc)₂
SPhos
High activity, promotes fast coupling, good for hindered substrates.[7]
Pd₂(dba)₃
XPhos
Very robust, excellent for challenging couplings and aryl chlorides.
Pd(PPh₃)₄
(None)
Simple to use, but often less active than modern ligand systems.
PdCl₂(dppf)
dppf
Good general-purpose catalyst, but may be less effective than Buchwald ligands here.
Experimental Protocols
Here we provide a standard starting protocol and an optimized protocol based on the troubleshooting advice above. Always conduct reactions in a well-ventilated fume hood.
Protocol 1: Standard Starting Conditions
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzonitrile-cyano-13C (1.0 eq), the boronic acid partner (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 2 mol%, SPhos at 4 mol%).
Solvent Addition: Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times. Add degassed solvent (e.g., Toluene/Water 10:1) via syringe. A typical concentration is 0.1 M with respect to the aryl bromide.
Degassing: Sparge the resulting mixture with the inert gas for 15 minutes.
Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.[14]
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Improved Yield
This protocol is designed to minimize protodeboronation and other side reactions.
Reaction Setup: To a thoroughly oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile-cyano-13C (1.0 eq), the boronic acid partner (1.1 eq), and finely ground anhydrous potassium phosphate (K₃PO₄, 2.0 eq).
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%) in a small amount of the reaction solvent under an inert atmosphere. Add this catalyst solution to the Schlenk flask.
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe to a concentration of 0.1 M.
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[2]
Monitoring & Workup: Follow steps 5 and 6 from the standard protocol.
By systematically addressing the key variables of base, solvent, temperature, and catalyst system, you can significantly improve the outcome of your Suzuki coupling with this valuable, isotopically labeled substrate.
References
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. Retrieved from [Link]
Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 4(4), 1077–1091. Retrieved from [Link]
Singh, U. K., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2(10), 32-41. Retrieved from [Link]
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
Technical Support Center: Synthesis & Troubleshooting
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most common challenges in synthetic chemistry: th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most common challenges in synthetic chemistry: the unintended hydrolysis of the cyano group. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating synthetic routes.
Section 1: Understanding the Enemy: The Mechanism of Nitrile Hydrolysis
To prevent a side reaction, one must first understand its nature. Nitrile hydrolysis is the conversion of a nitrile (R-C≡N) into an amide (R-CONH₂) and subsequently into a carboxylic acid (R-COOH) or its conjugate base, the carboxylate (R-COO⁻). This process is notoriously slow with neutral water but is significantly accelerated by acidic or basic conditions.[1][2][3]
Q: How does nitrile hydrolysis occur under acidic conditions?
A: Under acidic conditions, the reaction begins with the protonation of the nitrile's nitrogen atom. This crucial first step dramatically increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[4][5][6] The reaction proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed to a carboxylic acid and an ammonium ion. The final step, forming the ammonium ion, is essentially irreversible and drives the reaction to completion.[4][7]
Q: How does nitrile hydrolysis occur under basic conditions?
A: In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbon of the nitrile.[7][8] This forms an intermediate with a negative charge on the nitrogen. Subsequent proton transfers lead to the formation of the amide.[8] If conditions are harsh enough (e.g., high temperature, high base concentration), the amide itself is hydrolyzed further to a carboxylate salt.[3][9]
Q: Why is it often difficult to isolate the amide intermediate?
A: This is a critical point of experimental frustration. The harsh acidic or basic conditions required to initiate the hydrolysis of the relatively stable nitrile are often more than sufficient to hydrolyze the resulting amide intermediate.[10][11] In many cases, the amide is more reactive to hydrolysis than the starting nitrile, making its isolation a significant challenge.[10] However, stopping at the amide is possible with carefully controlled conditions or specialized reagents.[1][11]
Section 2: Frequently Asked Questions (FAQs)
Q: What are the primary factors that promote cyano group hydrolysis?
A: The key factors are pH and temperature . Strong acidic (e.g., refluxing HCl) or strong basic (e.g., refluxing NaOH) conditions dramatically accelerate the reaction.[3][9] Elevated temperatures provide the activation energy needed to overcome the stability of the C≡N triple bond.
Q: Is my cyano group more sensitive to acid or base?
A: This is substrate-dependent, but generally, harsh conditions in either direction will promote hydrolysis.[4] Acidic conditions are often very effective at driving the reaction all the way to the carboxylic acid.[4][7] Basic hydrolysis can sometimes be controlled to stop at the amide under milder conditions, but vigorous heating will typically yield the carboxylate salt.[4][9]
Q: How can I detect if my nitrile has hydrolyzed?
A: Several analytical techniques can be used:
Thin-Layer Chromatography (TLC): The amide and carboxylic acid products will have different polarities (and thus different Rf values) compared to the starting nitrile.
Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic sharp C≡N stretch (approx. 2220-2260 cm⁻¹) and the appearance of a C=O stretch for the amide (approx. 1650-1690 cm⁻¹) or carboxylic acid (approx. 1700-1730 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show new signals for amide N-H protons. ¹³C NMR will show the disappearance of the nitrile carbon signal (approx. 115-125 ppm) and the appearance of a carbonyl carbon signal (approx. 160-180 ppm).
Mass Spectrometry (MS): The molecular weight of the product will increase by 18 (for the amide) or 35 (for the carboxylic acid, considering the net addition of H₂O and loss of NH₃, then addition of H₂O).
Scenario 1: A required reaction step uses conditions that risk hydrolyzing my nitrile.
Your synthesis requires a deprotection or transformation that typically uses strong acid or base, but you have a sensitive cyano group on your molecule.
Caption: Decision workflow for protecting a cyano group.
Strategy A: Reaction Condition Optimization
Before attempting more complex solutions, always explore if modifying the existing protocol is sufficient. The goal is to find a kinetic window where your desired reaction proceeds, but the nitrile hydrolysis is negligibly slow.
Table 1: Influence of Reaction Parameters on Nitrile Hydrolysis
Parameter
Low Risk Condition
High Risk Condition
Rationale
pH
4 - 9 (near neutral)
< 3 or > 10
Hydrolysis is specifically catalyzed by H⁺ and OH⁻.[1][2]
Temperature
< 40 °C
> 80 °C (reflux)
Hydrolysis has a significant activation energy barrier.[3][9]
Catalyst
No metal/acid/base catalyst
Strong Lewis/Brønsted acids
Catalysts can activate the nitrile group towards nucleophilic attack.[4]
| Solvent | Anhydrous, aprotic | Aqueous, protic | Water is a necessary reagent for hydrolysis.[3] |
Experimental Protocol: Stability Test
Setup: In parallel vials, dissolve a small amount of your nitrile-containing starting material in the reaction solvent.
Conditions: To each vial, add the acid or base you intend to use, but at varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
Temperature Gradient: Place the sets of vials at different temperatures (e.g., Room Temp, 40 °C, 60 °C).
Monitoring: At set time points (e.g., 1h, 4h, 12h), withdraw an aliquot from each vial, quench the reaction (neutralize), and analyze by TLC or LC-MS to quantify the extent of hydrolysis.
Analysis: This matrix experiment will map out the stability of your cyano group, allowing you to choose the mildest possible conditions for your main reaction.
Scenario 2: Preventing Hydrolysis During Aqueous Workup
The main reaction is complete and was performed under anhydrous conditions, but now you must isolate your product using an aqueous workup.
Problem: Using a standard acidic (e.g., 1M HCl) or basic (e.g., sat. NaHCO₃) wash introduces the very conditions you sought to avoid.
Solution: Buffered or Neutral Workup
Step-by-Step Protocol:
Quench Anhydrously: If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), cool the reaction to 0 °C and quench slowly with a non-aqueous solvent like isopropanol or ethyl acetate before introducing water.
Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., EtOAc, DCM).
First Wash (Neutral): Wash the organic layer with deionized water or, preferably, a saturated brine solution. Brine helps to reduce the formation of emulsions and decreases the solubility of organic compounds in the aqueous layer.
Second Wash (Buffered, if necessary): If you need to neutralize residual acid or base, use a mild buffer. A phosphate buffer solution (pH ≈ 7) is an excellent choice. Avoid strong acids or bases.
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Scenario 3: The Goal IS the Amide: Selective Hydrolysis
You want to convert your nitrile to a primary amide without over-hydrolyzing to the carboxylic acid. This requires specialized methods that are selective for the first stage of hydrolysis.
Protocol 1: Platinum-Catalyzed Hydration for Sensitive Substrates
This method is particularly effective for nitriles that contain other acid- or base-sensitive functional groups.[12]
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon), combine the platinum(II) catalyst and a secondary phosphine oxide (SPO) ligand in a suitable solvent.
Reaction Setup: Add the nitrile substrate to the catalyst mixture.
Hydration: Add a controlled amount of water.
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
Workup: Upon completion, the product can typically be isolated by standard chromatographic methods. The key advantage is that the reaction is performed under neutral pH, preserving sensitive functionalities.[12]
Protocol 2: Base-Catalyzed Peroxide Method
This classic method uses alkaline hydrogen peroxide to form the amide selectively.[1] The mechanism involves the hydroperoxide anion (OOH⁻), which is a highly effective nucleophile for this transformation.[13]
Reaction Setup: Dissolve the nitrile in a suitable solvent like ethanol or DMSO.
Addition of Reagents: Add an aqueous solution of hydrogen peroxide (e.g., 30% H₂O₂) followed by a base (e.g., aqueous NaOH or a carbonate base) while maintaining a controlled temperature (often room temperature or slightly below). The pH is typically maintained in the 7-8 range for optimal selectivity.[1]
Monitoring: The reaction is often exothermic; maintain temperature control. Monitor for the consumption of the starting material.
Workup: Once the reaction is complete, carefully quench any remaining peroxide. Then, proceed with a standard extraction and purification protocol.
References
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
Ghaffari, B., et al. (2012). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 77(13), 5723–5729. [Link]
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
Renneboog, R. M. (2022). Nitriles. Chemistry | Research Starters. EBSCO.
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
McIsaac, J. E., et al. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050. [Link]
LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
resolving solvent peak interference in 13C NMR of benzonitriles
A Guide to Resolving Solvent Peak Interference Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting strategies...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Resolving Solvent Peak Interference
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of solvent peak interference in the 13C NMR analysis of benzonitriles. As Senior Application Scientists, we combine technical expertise with practical, field-tested solutions to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrile carbon signal in my benzonitrile sample so weak or completely missing?
A1: The nitrile carbon is a quaternary carbon (not directly bonded to any protons). In standard proton-decoupled 13C NMR experiments, the signal intensity of carbons is enhanced by the Nuclear Overhauser Effect (NOE) from nearby protons. Since the nitrile carbon lacks attached protons, it does not benefit significantly from this enhancement, resulting in a weak signal.[1] Additionally, quaternary carbons often have long spin-lattice relaxation times (T1), which can lead to signal saturation and further intensity reduction if the relaxation delay between scans is too short.[2]
Q2: I see a peak in the region where I expect my nitrile carbon, but I suspect it's the solvent. How can I be sure?
A2: The chemical shift of the nitrile carbon in benzonitriles typically falls within the 110-120 ppm range.[1] Several common deuterated NMR solvents have signals in or near this region. For example, the septet of DMSO-d6 can have its center at approximately 39.5 ppm, but its multiplets can extend into this region. Similarly, the triplet of chloroform-d is centered around 77.2 ppm but can have satellite peaks.[3] To confirm, you can run a 13C NMR spectrum of the pure solvent under the same experimental conditions. If the peak is present in the pure solvent spectrum, it is indeed a solvent signal.
Q3: Can I use a solvent suppression technique to get rid of the interfering solvent peak in my 13C NMR spectrum?
A3: Yes, solvent suppression techniques, such as presaturation, can be used in 13C NMR to reduce the intensity of strong solvent signals.[4][5] This is particularly useful when the solvent peak is obscuring the signal of interest. However, it's important to note that these techniques can sometimes affect the intensity of nearby analyte signals, so careful optimization is necessary.[6]
Troubleshooting Guides
Issue 1: Suspected Overlap of Benzonitrile Nitrile Carbon Signal with Solvent Peak
Q: My benzonitrile's nitrile carbon signal, expected around 118 ppm, seems to be overlapping with a broad signal from my deuterated solvent. How can I resolve this?
A: This is a common issue, particularly when using solvents with broad multiplets in the aromatic region. Your primary strategies are to either change the solvent or adjust experimental parameters to differentiate the signals.
The most straightforward solution is to choose a deuterated solvent whose signals do not overlap with the 110-120 ppm region.
Protocol for Solvent Selection and Sample Preparation:
Consult a Chemical Shift Table: Refer to a reliable table of 13C NMR chemical shifts for common deuterated solvents to identify a suitable alternative.
Solubility Test: Before preparing your NMR sample, ensure your benzonitrile derivative is sufficiently soluble in the chosen solvent.
Sample Preparation:
If your sample is a solid, dissolve it in the new deuterated solvent.
If your sample is in a solution, carefully evaporate the original solvent under reduced pressure and then redissolve the residue in the new deuterated solvent.
Acquire a Blank Spectrum: Run a 13C NMR spectrum of the pure, new deuterated solvent to confirm the absence of any signals in the region of interest.
Acquire Sample Spectrum: Run the 13C NMR spectrum of your benzonitrile sample in the new solvent.
Data-Driven Solvent Choice:
Deuterated Solvent
13C Chemical Shift (ppm) & Multiplicity
Potential for Interference with Benzonitrile Nitrile (110-120 ppm)
Causality: The choice of solvent is critical because the electron density around the carbon nuclei of the solvent determines its chemical shift.[8] By selecting a solvent with carbons in a significantly different electronic environment from the nitrile carbon, you can avoid spectral overlap.
Issue 2: Weak Nitrile Carbon Signal and Long Acquisition Times
Q: To get a decent signal for my nitrile carbon, I have to run the experiment overnight. How can I improve the signal-to-noise ratio and shorten the experiment time?
A: The long T1 relaxation time of the quaternary nitrile carbon is the primary reason for this issue. Optimizing the relaxation delay and pulse angle can significantly improve signal intensity and reduce acquisition time.
Protocol for T1 Measurement and Parameter Optimization:
Perform an Inversion-Recovery Experiment: This experiment is used to measure the T1 relaxation time of the nitrile carbon. The pulse sequence is (180° - τ - 90° - Acquire). A series of spectra are acquired with varying τ values.
Determine the Null Point: The signal will go from positive to negative, passing through zero (the null point). The T1 value can be estimated from the τ value at the null point (τ_null) using the equation: T1 ≈ τ_null / ln(2) ≈ τ_null / 0.69.[9]
Set the Relaxation Delay (d1): For quantitative 13C NMR, the relaxation delay should be at least 5 times the T1 value of the carbon with the longest T1. For routine qualitative spectra, a delay of 1-2 times T1 is often sufficient to improve signal intensity without excessively long experiment times.
Adjust the Pulse Angle: Reducing the pulse angle from the standard 90° to a smaller angle (e.g., 30-45°) can also help to reduce saturation and allow for a shorter relaxation delay, thus increasing the number of scans in a given time.
Workflow for Optimizing 13C NMR Acquisition for Benzonitriles:
Caption: Decision workflow for resolving benzonitrile 13C NMR issues.
Expertise & Trustworthiness: By systematically addressing both potential solvent interference and the inherent relaxation properties of the nitrile carbon, this dual-pronged approach ensures a robust and reliable method for obtaining high-quality 13C NMR spectra of benzonitriles. Each step is designed to validate the previous one, leading to an unambiguous final spectrum.
References
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Bruker. (2022). SOLVENT SUPPRESSION USING BRUKER'S LC-NMR SOFTWARE. Retrieved from [Link]
Levine, Y. K., & Birdsall, N. J. (1973). Carbon-13 spin-lattice relaxation time measurements of amino acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1572-1576.
Kennemur, J. G., & Ragauskas, A. J. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5438–5447.
NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Fiveable. (n.d.). Relaxation Times. Retrieved from [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Magritek. (2023). Lifting the curtain of undesired solvent signals. Retrieved from [Link]
Standal, I. B., Carvajal, A., Mozuraityte, R., & Aursand, M. (2018). 13C NMR spin lattice relaxation times (T1) for carbon atoms in the glycerol region of the spectrum (59-76 ppm).
University of Wisconsin-Madison. (n.d.). 1H T1 Relaxation Time Measurement. Retrieved from [Link]
Giraud, N., & Akoka, S. (2018). Multiple solvent signal presaturation in 13C NMR. Magnetic Resonance in Chemistry, 56(10), 978-984.
Giraud, N., & Akoka, S. (2018). Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance. Magnetic Resonance in Chemistry, 56(10), 978–984.
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
University of Oxford. (n.d.). Tips for Better Solvent Suppression by Presaturation. Retrieved from [Link]
Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Cook, T. R., & Pinnau, I. (2018). T1 relaxation times of carbon atoms obtained from 13C solid state NMR spectroscopy correlate to molecular mobility.
Technical Support Center: Optimizing Reaction Temperature for ¹³C-Cyanation of 4-Bromobenzonitrile
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on optimizing the reaction temperature for the palladium-catalyzed ¹³C-cyanation of 4-bromobenzon...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on optimizing the reaction temperature for the palladium-catalyzed ¹³C-cyanation of 4-bromobenzonitrile. The synthesis of ¹³C-labeled molecules is critical for tracing metabolic pathways and quantifying drug exposure in pharmacokinetic studies. Temperature is arguably the most critical parameter in this transformation, directly influencing reaction rate, yield, catalyst stability, and impurity profiles. This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.
Fundamental Principles: Why Temperature is a Critical Parameter
In palladium-catalyzed cross-coupling reactions, temperature is not merely a means to speed up the reaction; it is a delicate control knob that modulates the kinetics of several key mechanistic steps. Understanding its influence is paramount to achieving a high-yielding, clean, and reproducible synthesis. The generally accepted mechanism for the cyanation of an aryl halide involves a Pd(0)/Pd(II) catalytic cycle.
Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl halides like bromides and chlorides.[1] It involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of 4-bromobenzonitrile. This step has a significant activation energy barrier that must be overcome.
Causality: Insufficient temperature leads to a sluggish or nonexistent reaction, as the catalyst and aryl halide lack the energy to reach the transition state for oxidative addition.[2][3]
Transmetalation: In this step, the ¹³C-cyanide group is transferred from its source (e.g., K¹³CN, Zn(¹³CN)₂) to the palladium center. The efficiency of this step can be temperature-dependent, particularly with stable cyanide sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]), which requires thermal energy to release the cyanide anion into the solution.[4]
Reductive Elimination: This is the final, product-forming step where the Ar-¹³CN bond is formed, and the Pd(0) catalyst is regenerated. This step is typically fast, but at very low temperatures, it can also slow down, preventing catalyst turnover.
Kinetic vs. Thermodynamic Control
The concepts of kinetic and thermodynamic control are crucial in reaction optimization.[5][6][7]
The kinetic product is the one that forms the fastest (lowest activation energy).
The thermodynamic product is the most stable one.
At lower temperatures , reactions are typically under kinetic control, favoring the fastest-forming product. At higher temperatures , there is enough energy to overcome larger activation barriers and even reverse less stable product formation, leading to the accumulation of the most stable (thermodynamic) product.[8] In the context of cyanation, excessive temperatures can provide enough energy to activate undesired reaction pathways, leading to a complex mixture of thermodynamically stable decomposition products. Short reaction times tend to favor kinetic control, while longer times favor thermodynamic control.[7]
Common Temperature-Induced Side Reactions
Catalyst Decomposition: Palladium catalysts, particularly when not coordinated by robust ligands, can decompose at high temperatures to form inactive palladium black. This is often observed as a darkening of the reaction mixture and leads to a stalled reaction.
Ligand Degradation: Phosphine-based ligands, essential for stabilizing the catalyst and facilitating the reaction, can degrade at high temperatures, especially in the presence of trace oxygen or other reactive species.
Cyanide Source Decomposition: Some cyanide sources can be thermally unstable. While metal cyanides are generally stable, organic cyanating agents may have lower decomposition temperatures.[9][10]
Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom, yielding benzonitrile. This can be promoted by high temperatures and the presence of a hydrogen source.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction shows low or no conversion of the 4-bromobenzonitrile starting material. What should I do?
A: This is a classic symptom of insufficient activation energy, most commonly because the reaction temperature is too low. The oxidative addition of aryl bromides to Pd(0) requires a significant energy input to break the C-Br bond.
Immediate Action: Increase the reaction temperature in a stepwise manner. For example, if you started at 80 °C, set up subsequent reactions at 100 °C and 120 °C. Monitor the reaction progress by TLC or HPLC to observe any changes in starting material consumption.
Underlying Principle: You need to provide enough thermal energy to overcome the activation energy (Ea) of the rate-limiting oxidative addition step.[2]
Additional Consideration: If increasing the temperature leads to decomposition without significant product formation, the issue may lie with the catalyst system. A more electron-rich, bulky phosphine ligand can often promote oxidative addition at lower temperatures.[1]
Q: I'm observing significant formation of side products and the reaction mixture has turned dark brown or black. What is the likely cause?
A: This strongly indicates that your reaction temperature is too high. The dark color is often due to the precipitation of palladium black, a sign of catalyst decomposition. High temperatures can also accelerate side reactions and degrade your starting material or ligand.
Immediate Action: Immediately reduce the reaction temperature. If you were running the reaction at 140 °C, try repeating it at 110-120 °C.
Underlying Principle: Each catalyst/ligand system has an optimal operating temperature window. Exceeding this window provides too much energy, opening pathways to catalyst aggregation (forming Pd black) and other decomposition routes, which are often thermodynamically favored at high temperatures.
Self-Validation: Run the reaction at the lower temperature and monitor the color of the solution. A stable, homogeneous solution (often light yellow to reddish-brown) throughout the reaction is a good indicator of a healthy catalytic cycle. Also, analyze the product mixture by LC-MS or GC-MS to identify the impurities and see if they are reduced at the lower temperature.
Q: The reaction starts well, converting about 50-60% of the starting material, but then stalls. Why?
A: This is a common and frustrating issue, often pointing to catalyst deactivation or "poisoning" during the reaction. While the initial temperature was sufficient to start the reaction, it may be high enough to cause slow degradation of the catalyst over time.
Immediate Action: Try running the reaction at a slightly lower temperature (e.g., 10-15 °C lower) for a longer duration. This can often preserve the catalyst's lifetime, allowing the reaction to proceed to completion.
Underlying Principle: The cyanide anion (CN⁻) itself is known to be a poison for palladium catalysts by forming stable, inactive Pd(CN)₄²⁻ complexes.[4] Higher temperatures can increase the concentration of free cyanide in solution, accelerating this poisoning effect. Using a cyanide source that provides a slow, controlled release of cyanide, such as K₄[Fe(CN)₆], can mitigate this but often requires higher initial temperatures to function.[4][11]
Alternative Strategy: Consider your order of addition. Pre-heating the mixture of 4-bromobenzonitrile, catalyst, and solvent before adding the cyanide source can sometimes help. This allows the oxidative addition to occur first, protecting the active Pd(0) species from immediate exposure to high concentrations of cyanide.
Experimental Protocol & Data Presentation
Protocol: Temperature Screening for ¹³C-Cyanation
This protocol describes a parallel screening experiment to efficiently determine the optimal reaction temperature.
1. Reagents & Equipment:
4-Bromobenzonitrile
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
Phosphine ligand (e.g., XPhos, SPhos, dppf)
¹³C-labeled cyanide source (e.g., K¹³CN or Zn(¹³CN)₂)
Pro-Tip: For initial, cost-effective optimization, use the corresponding non-labeled cyanide source.
Anhydrous, degassed solvent (e.g., DMF, DMAc, or Dioxane)
Parallel synthesis reaction block or multiple individual reaction vessels with oil baths.
Inert atmosphere setup (Nitrogen or Argon)
2. Reaction Setup (per vessel):
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), the palladium precatalyst (e.g., 1-2 mol%), and the ligand (e.g., 2-4 mol%).
Seal the vial with a septum cap.
Evacuate and backfill the vial with an inert gas (repeat 3 times).
Add the degassed solvent via syringe.
Add the ¹³C-cyanide source (typically 1.1-1.5 eq). Note: Some cyanide sources are solids and can be added with the starting material in the first step.
Place the vials in the reaction block or oil baths pre-heated to their target temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C ).
3. Monitoring & Analysis:
After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction.
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.
Analyze the crude conversion by a suitable method (TLC, GC, or HPLC) to compare the ratio of starting material to product across the different temperatures.
Continue monitoring at regular intervals (e.g., 2h, 4h, overnight) to find the temperature that gives the best conversion in a reasonable timeframe without significant impurity formation.
Data Summary: Typical Reaction Conditions
The optimal temperature is highly dependent on the entire reaction system. The following table summarizes conditions reported in the literature for the cyanation of aryl halides, providing a starting point for your optimization.
Caption: Workflow for systematic temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for the palladium-catalyzed cyanation of 4-bromobenzonitrile?
A1: Based on literature for similar aryl bromides, a good starting range for screening is between 80 °C and 140 °C.[1][11] The optimal point within this range will be highly dependent on your specific choice of catalyst, ligand, and solvent.[14]
Q2: How does my choice of ¹³C-cyanide source affect the optimal temperature?
A2: The cyanide source has a significant impact. Highly soluble and reactive sources like KCN may allow for lower reaction temperatures.[4] In contrast, less toxic but more stable and complex sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]) often require higher temperatures (e.g., >100 °C) to facilitate the dissociation of the cyanide from the iron center before it can participate in the catalytic cycle.[4]
Q3: My ¹³C-cyanide source is very expensive. How can I optimize the temperature without wasting it?
A3: This is a critical consideration for isotopic labeling. The best practice is to perform the entire temperature optimization study using the inexpensive, unlabeled (¹²C) version of your cyanide source (e.g., KCN instead of K¹³CN). Once you have identified the optimal conditions (temperature, time, catalyst loading), you can then perform the definitive reaction with the expensive ¹³C-labeled reagent with a high degree of confidence.
Q4: Can I use microwave heating to accelerate the reaction?
A4: Yes, microwave-assisted synthesis is a powerful tool for this transformation and can dramatically reduce reaction times from hours to minutes. However, be aware that microwave heating can lead to very rapid temperature increases. It is essential to use a dedicated microwave reactor with internal temperature monitoring to prevent overheating, which can cause rapid decomposition.[1] The optimal temperature in a microwave setting may be different from that in a conventional oil bath.
References
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
Nakao, Y. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews.
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.
Li, Z., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(7), 1616.
Fors, B. P., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(18), 3651–3654.
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33881-33903.
Reddy, V. R., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 190-193.
Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727.
University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from Department of Chemistry : University of Rochester.
LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
Ramirez, M. L., et al. (2001). THERMAL DECOMPOSITION OF CYANATE ESTER RESINS.
Sigman, M. S., & Toste, F. D. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3467-3475.
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
Hartwig, J. F., & Stradiotto, M. (2012). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 31(21), 7474-7485.
ResearchGate. (2001). Thermal Decomposition of Cyanate Ester Resins.
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products.
storage stability and degradation of 4-Bromobenzonitrile-cyano-13C
Welcome to the technical support center for 4-Bromobenzonitrile-cyano-13C. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromobenzonitrile-cyano-13C. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this isotopically labeled compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its storage, stability, and degradation.
I. Core Principles of Handling Isotopically Labeled Compounds
4-Bromobenzonitrile-cyano-13C is a stable isotope-labeled compound, meaning it is not radioactive.[1][2] The incorporation of a ¹³C isotope at the cyano position provides a valuable tool for tracing and quantification in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based assays.[3][4] While its chemical properties are nearly identical to its unlabeled counterpart, meticulous handling and storage are paramount to maintain its isotopic and chemical purity.
II. Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 4-Bromobenzonitrile-cyano-13C.
Issue: Inconsistent or Unexpected Analytical Results (e.g., Mass Spectrometry, NMR)
Possible Cause 1: Compound Degradation
Symptom: Appearance of unexpected peaks in your mass spectrum or NMR. For instance, a peak corresponding to the mass of 4-bromobenzoic acid or benzonitrile.
Explanation: 4-Bromobenzonitrile-cyano-13C can degrade via two primary pathways: hydrolysis of the nitrile group or reductive dehalogenation.
Hydrolysis: In the presence of trace amounts of water, especially under acidic or basic conditions, the nitrile group can hydrolyze to form 4-bromobenzamide as an intermediate, and subsequently 4-bromobenzoic acid.[5][6][7]
Reductive Dehalogenation: The bromine atom can be replaced by a hydrogen atom, a process that can be facilitated by certain catalysts or reducing agents, leading to the formation of benzonitrile-¹³C.[8]
Solution:
Verify Solvent Purity: Ensure you are using anhydrous solvents, especially for long-term storage of solutions.
Control pH: Avoid acidic or basic conditions unless required by your experimental protocol. If such conditions are necessary, use the compound promptly after dissolution.
Symptom: Presence of the unlabeled (¹²C) 4-bromobenzonitrile in your analysis.
Explanation: Cross-contamination can occur from shared lab equipment or improper handling.
Solution:
Dedicated Equipment: Use dedicated spatulas, glassware, and syringes for handling the isotopically labeled compound.
Thorough Cleaning: If dedicated equipment is not feasible, ensure all apparatus is meticulously cleaned and dried before use.
III. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid 4-Bromobenzonitrile-cyano-13C?
A1: For long-term stability, the solid compound should be stored at 4°C under an inert atmosphere (e.g., nitrogen or argon).[9] It is crucial to keep the container tightly closed to prevent moisture ingress.[10][11] The compound is a white to off-white crystalline solid; any significant change in color or appearance may indicate degradation.[9][12]
Parameter
Recommended Condition
Rationale
Temperature
4°C
Slows down potential degradation reactions.
Atmosphere
Inert (Nitrogen or Argon)
Minimizes oxidation and hydrolysis from atmospheric moisture.
Container
Tightly sealed, opaque vial
Protects from moisture and light.
Q2: Can I store 4-Bromobenzonitrile-cyano-13C in solution? If so, what are the best practices?
A2: While storing the compound in its solid form is ideal, solutions may be prepared for immediate or short-term use. If short-term storage in solution is necessary:
Solvent Choice: Use a high-purity, anhydrous aprotic organic solvent. 4-Bromobenzonitrile is soluble in solvents like acetone and ether but has very limited solubility in water.[13][14]
Storage Conditions: Store solutions at low temperatures (e.g., -20°C) in tightly sealed vials with an inert gas overlay.
Duration: It is advisable to use solutions as quickly as possible to minimize the risk of solvent-mediated degradation.
Q3: The compound appears discolored (e.g., yellowish). Is it still usable?
A3: A slight yellowing may not necessarily indicate significant degradation, but it warrants further investigation. It is recommended to perform a purity check using a suitable analytical method (e.g., LC-MS, GC-MS, or NMR) before use. Compare the results with the certificate of analysis provided by the manufacturer.
Degradation Pathways
Q4: What are the primary chemical degradation pathways for 4-Bromobenzonitrile-cyano-13C?
A4: The two most common degradation pathways are hydrolysis of the nitrile group and dehalogenation.
Hydrolysis: The ¹³C-labeled nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, especially with heating.[5][7][15] This would result in the formation of 4-bromobenzoic acid-¹³C.
Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive conditions, leading to the formation of benzonitrile-¹³C.[8]
Q5: How can I detect degradation products in my sample?
A5: Mass spectrometry is a highly sensitive technique for detecting degradation products. You can monitor for the masses of potential impurities such as 4-bromobenzoic acid-¹³C and benzonitrile-¹³C. ¹³C NMR spectroscopy can also be used to identify structural changes in the molecule.[16]
Experimental Workflow
Q6: Are there any specific considerations when using 4-Bromobenzonitrile-cyano-13C as an internal standard?
A6: Yes. The primary consideration is to ensure that the labeled standard is added to the sample as early as possible in the workflow to account for any sample loss during processing. Additionally, verify that there is no isotopic contribution from the unlabeled analyte to the signal of the labeled internal standard, and vice-versa.
Q7: Can the ¹³C label be lost during my experiment?
A7: The ¹³C label in the cyano group is generally stable under most experimental conditions. However, in reactions that specifically target the nitrile group for cleavage or transformation, the label could be lost or transferred. It is essential to consider the reaction mechanism when designing experiments.
IV. Visual Guides
Decision Tree for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues.
Potential Degradation Pathways
Caption: Primary degradation pathways.
V. References
SAFETY DATA SHEET - 4-Bromobenzonitrile. (2025, December 18). Acros Organics. Retrieved from [Link]
Benzonitrile, 4-bromo-. (n.d.). PubChem. Retrieved from [Link]
How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]
Optimization of reductive dehalogenation using 4‐bromobenzonitrile (1a)... (n.d.). ResearchGate. Retrieved from [Link]
The Use of Isotopically Labeled Compounds in Drug Discovery. (2025, August 7). ResearchGate. Retrieved from [Link]
hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
2-Bromobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc. Retrieved from [Link]
Isotopic labeling. (n.d.). Wikipedia. Retrieved from [Link]
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
Stable Isotope-labeled Compounds. (n.d.). Amerigo Scientific. Retrieved from [Link]
3-Bromobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved from [Link]
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
minimizing debromination side reactions in palladium-catalyzed coupling
Ticket ID: #DH-Pd-001 Subject: Suppression of Debromination (Ar-Br Ar-H) in Cross-Coupling Assigned Specialist: Senior Application Scientist Diagnostic Triage: Why is this happening? User Query: "I am running a Suzuki/Bu...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #DH-Pd-001
Subject: Suppression of Debromination (Ar-Br
Ar-H) in Cross-Coupling
Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is this happening?
User Query: "I am running a Suzuki/Buchwald coupling on an aryl bromide. Instead of the coupled product, I am isolating significant amounts of the reduced arene (Ar-H). What is the mechanism of this failure?"
Technical Diagnosis:
The side reaction you are observing is Hydrodehalogenation .[1][2] This is not a random degradation; it is a specific, competing catalytic cycle driven by the formation of a Palladium-Hydride species (L-Pd(II)-H ).
In a successful coupling, the oxidative addition complex (L-Pd(Ar)Br ) undergoes transmetallation (Suzuki) or amine binding (Buchwald), followed by reductive elimination. However, if the catalytic cycle stalls—often due to slow transmetallation or sterically crowded environments—the L-Pd(Ar)Br species can intercept a hydride source.
The Three Primary Culprits for Hydride Generation:
-Hydride Elimination from Solvents: Primary and secondary alcohols (e.g., isopropanol, ethanol) can coordinate to Pd and undergo -hydride elimination, generating L-Pd-H .
-Hydride Elimination from Bases: Alkoxide bases with -hydrogens (e.g., Sodium Ethoxide, Potassium tert-butoxide if not pure) act as hydride donors.
Formate Impurities: Trace formates in DMF or degradation of carbonate bases can act as direct hydride donors.
Once L-Pd(H)(Ar) is formed, it rapidly undergoes reductive elimination to yield Ar-H (your side product) and regenerates Pd(0).
Visualizing the Failure Mode
The diagram below maps the competition between the Productive Cycle and the Hydrodehalogenation "Death Spiral."
Caption: Path A represents the desired coupling. Path B occurs when hydride sources intercept the oxidative addition intermediate, leading to debromination.
Troubleshooting Guides & FAQs
Category A: Solvent & Base Optimization
Q: I am using Isopropanol (IPA) or Ethanol to improve solubility. Could this be the cause?A:Yes, this is the most likely cause.
Primary and secondary alcohols are excellent hydride donors via
-hydride elimination. Isopropanol is particularly notorious for converting Pd(II) to Pd-H.
Correction: Switch to aprotic polar solvents (DMF, DMSO, NMP) or non-polar solvents (Toluene, Dioxane).
Alternative: If a protic solvent is required for solubility, use water or tert-butanol (tBuOH) . Tert-butanol cannot undergo
-hydride elimination because it lacks protons on the -carbon.
Q: I am using Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu). Should I switch?A:Yes, if debromination is observed.
While KOtBu is bulky, it can still serve as a hydride source under thermal stress. Ethoxide is a guaranteed hydride donor.
).[4] This is the "Gold Standard" for difficult couplings as it provides high basicity without acting as a reductant.
Reagent Class
High Risk (Promotes Ar-H)
Low Risk (Safe)
Solvents
Isopropanol, Ethanol, Methanol, THF (peroxides)
Toluene, Dioxane, DMF, tert-Butanol , Water
Bases
NaOEt, NaOMe, KOtBu (at high T)
, , , NaOH
Category B: Ligand Strategy
Q: Will using a bulkier ligand prevent this?A:It is a double-edged sword.
Bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos, RuPhos) accelerate reductive elimination, which is good. However, if the ligand is too bulky, it can retard the transmetallation step (Suzuki) or amine binding (Buchwald).
The Trap: If Transmetallation becomes slower than Hydride Transfer, debromination increases.
Correction: If using a bulky ligand, ensure you have a high concentration of the coupling partner (Boronic acid/Amine) to force Path A (see diagram above).
Recommendation: For difficult substrates, BippyPhos or XantPhos (bidentate) often suppress
-hydride elimination better than monodentate ligands.
Experimental Protocol: The "Low-Debromination" Standard
This protocol is designed to eliminate hydride sources systematically.[3] It uses anhydrous conditions and inorganic bases to shut down the debromination pathway.
Applicability: Suzuki-Miyaura Coupling of electron-deficient aryl bromides (highly prone to reduction).
Step-by-Step Workflow
Reaction Vessel Prep:
Oven-dry a reaction vial/flask.
Equip with a magnetic stir bar.
Critical: If using Schlenk lines, ensure the N2/Ar line is free of moisture/O2.
Optional: If solubility is poor, add 10% Water (degassed). Water does not undergo
-hydride elimination and accelerates the Suzuki mechanism. Do NOT add Ethanol/IPA.
Degassing (The "Freeze-Pump-Thaw" Substitute):
Sparge the solvent mixture with Argon/Nitrogen for 15 minutes before heating. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors side reactions.
Reaction Execution:
Heat to 80°C - 100°C.
Monitor: Check LCMS at 1 hour.
Triage: If Ar-H appears, lower temperature to 60°C and increase Boronic Acid loading to 2.0 equiv.
Decision Tree for Optimization
Caption: Systematic workflow to isolate the source of hydride transfer.
References
BenchChem Technical Support. (2025).[1][3] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.[3] BenchChem.[1][3] Link
Navarro, O., et al. (2005).[5] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.[2][6][7][8] Link
Novartis OAK. (2024).[9] Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis.[9] Link[9]
Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.[2] Link[2]
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Link
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromobenzonitrile-cyano-13C
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of isotopically labeled compounds are paramount. 4-Bromobenzonitrile-cyano-13C, a stable isotope-labe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of isotopically labeled compounds are paramount. 4-Bromobenzonitrile-cyano-13C, a stable isotope-labeled variant of 4-bromobenzonitrile, serves as a critical internal standard in quantitative analytical studies and as a tracer in metabolic research. Its accurate characterization by mass spectrometry is not merely a routine analysis but a foundational step for the integrity of subsequent experimental data.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 4-Bromobenzonitrile-cyano-13C. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical framework.
The Analytical Challenge: Distinguishing Isotopic Variants
The core analytical task is to resolve and identify 4-Bromobenzonitrile-cyano-13C from its unlabeled counterpart and potential interfering species. The presence of a bromine atom, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), introduces a characteristic isotopic signature in the mass spectrum.[1][2] The incorporation of a 13C atom in the cyano group adds another layer of complexity and a key diagnostic feature.
Comparing Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization technique is a critical first step in the analytical workflow. For a small, relatively nonpolar molecule like 4-bromobenzonitrile, two primary ionization methods come to the forefront: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Gold Standard for Structural Elucidation
EI is a "hard" ionization technique where high-energy electrons bombard the analyte molecule, causing it to ionize and fragment.[3] This fragmentation is highly reproducible and provides a characteristic "fingerprint" of the molecule, making it invaluable for structural confirmation. Given that 4-bromobenzonitrile is a volatile and thermally stable compound, it is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with EI.[4][5]
Electrospray Ionization (ESI): A Softer Approach
ESI is a "soft" ionization technique that typically imparts less energy to the analyte molecule, resulting in minimal fragmentation and a predominant molecular ion peak.[6] While ESI is the cornerstone for the analysis of large, polar, and thermally labile molecules, its application to small, nonpolar compounds like 4-bromobenzonitrile can be challenging due to their poor ionization efficiency in solution.[7][8][9] However, with appropriate solvent systems and additives, ESI can be employed, particularly in the context of Liquid Chromatography-Mass Spectrometry (LC-MS).
Head-to-Head Comparison:
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Principle
High-energy electron bombardment
Ionization from charged droplets
Fragmentation
Extensive and reproducible
Minimal to none (tunable)
Typical Analytes
Volatile, thermally stable, smaller molecules
Non-volatile, thermally labile, polar, large molecules
Coupling
Gas Chromatography (GC)
Liquid Chromatography (LC)
Information
Structural fingerprint
Molecular weight
Suitability for 4-Bromobenzonitrile
High: Provides rich structural information.
Moderate: Requires method development to enhance ionization.
For the definitive identification and structural confirmation of 4-Bromobenzonitrile-cyano-13C, GC-MS with Electron Ionization is the superior choice due to the rich, reproducible fragmentation patterns it generates.
The Predicted Mass Spectrum of 4-Bromobenzonitrile-cyano-13C
The mass spectrum of unlabeled 4-bromobenzonitrile is well-documented.[10][11][12] Based on this, we can predict the mass spectrum of its 13C-labeled analog.
Key Features of the Unlabeled 4-Bromobenzonitrile EI Mass Spectrum:
Molecular Ion (M+•): A characteristic doublet at m/z 181 and 183, corresponding to [C7H479BrN]+• and [C7H481BrN]+•, respectively, with a roughly 1:1 intensity ratio.[10][13]
Major Fragments:
m/z 102: Loss of the bromine atom, [C7H4N]+. This is often the base peak.
m/z 75: Loss of HCN from the m/z 102 fragment, [C6H3]+.
Predicted Key Features of the 4-Bromobenzonitrile-cyano-13C EI Mass Spectrum:
Molecular Ion (M'+•): The molecular ion peaks will be shifted by one mass unit due to the 13C label. We expect a doublet at m/z 182 and 184 , corresponding to [C613CH479BrN]+• and [C613CH481BrN]+•, respectively, maintaining the ~1:1 isotopic pattern for bromine.
13C-Containing Fragments:
m/z 103: Loss of the bromine atom will result in a fragment at m/z 103, [C613CH4N]+.
m/z 75: The subsequent loss of H13CN from the m/z 103 fragment will lead to a peak at m/z 75, [C6H3]+. The mass of this fragment will be the same as in the unlabeled compound because the 13C atom is lost.
Comparative Data Summary:
Ion
Unlabeled 4-Bromobenzonitrile (m/z)
4-Bromobenzonitrile-cyano-13C (Predicted m/z)
Mass Shift
[M(79Br)]+•
181
182
+1
[M(81Br)]+•
183
184
+1
[M-Br]+
102
103
+1
[M-Br-HCN]+
75
75
0
Experimental Protocol: GC-MS Analysis
This protocol outlines a robust method for the analysis of 4-Bromobenzonitrile-cyano-13C using a standard GC-MS system with an EI source.
1. Sample Preparation:
Accurately weigh approximately 1 mg of 4-Bromobenzonitrile-cyano-13C and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
Prepare a working solution of 10 µg/mL by diluting the stock solution. The choice of concentration may need to be optimized based on instrument sensitivity.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[14]
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[14]
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this type of aromatic compound.
Injection: 1 µL splitless injection at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 250°C.
Hold: 5 minutes at 250°C.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-250.
3. Data Analysis:
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 4-Bromobenzonitrile-cyano-13C.
Extract the mass spectrum for this peak and examine the molecular ion region (m/z 182 and 184) and the key fragment ions (m/z 103 and 75).
Confirm the ~1:1 intensity ratio of the m/z 182 and 184 peaks.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the underlying chemistry, the following diagrams are provided.
Caption: Proposed Electron Ionization fragmentation pathway for 4-Bromobenzonitrile-cyano-13C.
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The presence of the characteristic 1:1 bromine isotopic pattern in the molecular ion at the predicted m/z values of 182 and 184 provides a high degree of confidence in the identification. Furthermore, the observation of the predicted mass shifts in the fragment ions serves as an internal confirmation of the location of the 13C label. For quantitative applications, the use of a certified reference standard of unlabeled 4-bromobenzonitrile is recommended to establish instrument performance and linearity.
Conclusion
The mass spectrometric analysis of 4-Bromobenzonitrile-cyano-13C is most effectively and informatively achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. This approach provides a wealth of structural information through reproducible fragmentation patterns, allowing for unambiguous identification. The predictable mass shifts caused by the 13C label, in conjunction with the inherent bromine isotopic signature, create a unique and easily verifiable mass spectral fingerprint. By understanding the principles behind the chosen analytical strategy and adhering to a robust experimental protocol, researchers can ensure the generation of high-quality, reliable data for their downstream applications in drug development and metabolic research.
References
Vertex AI Search. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.).
PubMed. (n.d.). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices.
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
ACS Publications. (n.d.). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry.
YouTube. (2023).
ACS Publications. (n.d.). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry.
Agilent. (2020).
Chemistry LibreTexts. (2023).
ResearchGate. (2025). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides | Request PDF.
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
Spectroscopy Online. (2026). Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith.
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
Spectroscopy Online. (2023).
Chemguide. (n.d.).
The Royal Society of Chemistry. (n.d.).
ResearchGate. (n.d.). Fig. S9 Mass spectrum of 4-Bromobenzonitrile measured during the Suzuki-Miyaura Cross-coupling reaction.
Wikipedia. (n.d.).
Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Scholars Junction.
Chemguide. (n.d.). mass spectra - the M+2 peak.
YouTube. (2018). 14.
PMC. (n.d.).
Spectroscopy Online. (n.d.).
PMC. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central.
MDPI. (n.d.). The Mixed Halogen-Ion Effect in Lead Silicate Glasses: A Correlative Study of Ionic Transport and Optical Spectroscopy in the 45PbO–xPbF2–(20−x)PbCl2–35SiO2 System.
MSU chemistry. (n.d.). Mass Spectrometry.
Frontiers. (n.d.).
The Royal Society of Chemistry. (n.d.).
YouTube. (2019).
Santa Cruz Biotechnology. (n.d.). 4-Bromobenzonitrile | CAS 623-00-7 | SCBT.
In drug development, aryl bromides are ubiquitous electrophiles for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). When transitioning from unlabeled screening compounds to isotopically labeled analogues (Deuterium for DMPK, Carbon-14/Tritium for ADME), researchers often question whether the "label" alters the chemical reactivity.
This guide objectively compares the performance of labeled vs. unlabeled aryl bromides. The verdict is bifurcated:
Stable Isotopes (Deuterium): Exhibit negligible to slightly retarded intrinsic reactivity (<5% rate difference) due to secondary kinetic isotope effects (SDKIE) and inductive contributions.
Radioisotopes (Carbon-14): Exhibit identical intrinsic reactivity but drastically altered operational reactivity due to the inverse stoichiometry required by high-specific-activity synthesis.
Part 1: Intrinsic Reactivity (Stable Isotopes)
The Deuterium Effect on Oxidative Addition[1]
When an aryl bromide is labeled with deuterium (e.g., perdeuterated bromobenzene), the primary question is whether the C-D bonds on the ring affect the rate of the rate-determining step (RDS), typically oxidative addition (OA) to Pd(0).
1. Electronic Influence (Inductive Effect)
Oxidative addition of aryl halides to Pd(0) is a nucleophilic attack by the metal on the aryl ring. Consequently, the reaction is accelerated by electron-withdrawing groups (EWG) and decelerated by electron-donating groups (EDG).
Hammett ρ Value: The reaction constant (ρ) for OA of aryl bromides is typically positive (+1.0 to +2.0) , confirming that electron deficiency increases the rate.
Deuterium Inductive Effect: The C-D bond is slightly shorter and the electron density is more confined than in C-H, resulting in a weak inductive electron-donating effect (+I) relative to hydrogen.
2. Secondary Kinetic Isotope Effects (SDKIE)
Since the C-H/C-D bonds are not broken during oxidative addition, any rate change is a secondary isotope effect.[1]
Hybridization: The carbon atoms remain
hybridized throughout the transition state.
Sterics: Deuterium has a slightly smaller effective steric radius (Van der Waals) than hydrogen. In ortho-substituted systems, this reduced steric bulk can paradoxically accelerate the reaction by facilitating Pd coordination, potentially canceling out the electronic deceleration.
Quantitative Comparison Table
Feature
Unlabeled Ar-Br
Deuterated Ar-Br ()
Reactivity Delta
Electronic Nature
Baseline
Slightly more electron-rich (+I)
Slower (Est. 2-5%)
Steric Bulk (Ortho)
Baseline
Slightly smaller ()
Faster (Negligible)
Oxidative Addition
C-Br Bond Strength
~80 kcal/mol
~80 kcal/mol
Identical
Key Insight: For practical synthetic purposes, the reactivity difference is chemically silent. You do not need to adjust catalyst loading or temperature when switching from Ar-H to Ar-D unless the reaction is already marginal.
Part 2: Operational Reactivity (Radiolabeling)
The Stoichiometry Inversion
While
C-labeled aryl bromides possess the exact same intrinsic reactivity as C analogues, the experimental outcome often differs due to the constraints of radiochemistry.
1. The "Hot" Chemistry Bottleneck
In standard synthesis, the aryl bromide is often the limiting reagent (1.0 equiv) with excess nucleophile (1.2–1.5 equiv). In
C-labeling, the labeled component is the most expensive material (10,000/mmol).
Scenario A (Labeled Ar-Br): If the aryl bromide carries the label, it is used as the limiting reagent. The reaction kinetics follow pseudo-first-order dependence on the catalyst and nucleophile.
Scenario B (Labeled Nucleophile): If the nucleophile (e.g.,
C-cyanide or C-boronic acid) is labeled, the aryl bromide is used in large excess (2.0–5.0 equiv) to force the labeled reagent to full conversion.
Higher purity, but lower isolated yield due to handling.
Typical Yield
85–95%
40–70%
"Apparent" reactivity seems lower due to operational losses.
Part 3: Visualization of Reactivity & Workflow
The following diagrams illustrate the kinetic energy landscape (showing the subtle D-effect) and the operational workflow differences.
Diagram 1: Reaction Coordinate (H vs D)
Caption: Comparative reaction coordinate for oxidative addition. The electron-donating nature of Deuterium slightly destabilizes the nucleophilic attack by Pd(0), raising the activation energy marginally compared to the Protio analogue.
Diagram 2: Radiosynthesis Workflow Constraints
Caption: Operational comparison showing how stoichiometry and purification requirements in radiosynthesis alter the apparent efficiency of the reaction.
Publish Comparison Guide: Validating Nitrile Stark Tuning Rates with 13C Labeling
Audience: Researchers, Biophysicists, and Drug Discovery Scientists. Objective: To provide a rigorous technical framework for validating vibrational Stark tuning rates ( ) of nitrile probes using 13C isotope editing, con...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Biophysicists, and Drug Discovery Scientists.
Objective: To provide a rigorous technical framework for validating vibrational Stark tuning rates (
) of nitrile probes using 13C isotope editing, contrasting this approach with standard natural abundance (12C) methods.
Executive Summary: The Precision of the Probe
In the mapping of electrostatic fields within enzyme active sites and drug binding pockets, nitrile (C
N) groups are the premier non-perturbative probes. Their vibrational frequency () responds linearly to the local electric field () via the Vibrational Stark Effect (VSE).[1][2] However, the accuracy of this "molecular voltmeter" depends entirely on the Stark tuning rate ()—the calibration factor converting frequency shifts into electric field units (MV/cm).
Standard 12C-nitrile measurements often suffer from spectral congestion (overlap with protein bands) and ambiguity between electrostatic effects and specific hydrogen-bonding interactions. 13C-labeling offers a definitive validation strategy. By shifting the vibrational frequency into a silent spectral window without altering the electronic properties of the bond, 13C-labeling validates the Stark tuning rate and isolates the probe's true electrostatic response.
Technical Core: The Physics of Validation
The Vibrational Stark Effect (VSE) Equation
The frequency shift (
) is defined by the projection of the external electric field () onto the difference dipole moment ():
(Stark Tuning Rate): The difference between the ground and excited state dipole moments. For nitriles, this is typically 0.4 – 0.7 cm⁻¹/(MV/cm) .[3][4]
The Validation Hypothesis: Isotopic substitution (
) alters the reduced mass () and vibrational frequency, but does not significantly perturb the electronic wavefunction . Therefore, the Stark tuning rate must be conserved:
If the experimentally determined tuning rates differ significantly, the probe is likely reporting non-electrostatic environmental factors (e.g., specific solvent coupling or H-bond donation) rather than a pure field effect.
Comparative Analysis: 12C vs. 13C Nitrile Probes[6]
The following table contrasts the performance of standard natural abundance probes against 13C-labeled variants in the context of field validation.
Table 1: Performance Comparison of Nitrile Probes
Feature
Standard 12C-Nitrile
13C-Labeled Nitrile
Impact on Validation
Frequency Range
~2230 – 2250 cm⁻¹
~2180 – 2200 cm⁻¹
High: 13C shifts peak ~50 cm⁻¹ red, moving it into a "silent" region free from protein background.
**Stark Tuning Rate ($
\Delta\vec{\mu}
$)*
0.6 – 0.8 cm⁻¹/(MV/cm)
Spectral Overlap
High (overlaps with CO2, protein bands)
Low / None
High: Enables precise determination of line shape and center frequency.
H-Bond Sensitivity
Convoluted with Field
Identical Sensitivity
Medium: 13C allows difference spectroscopy to subtract background H-bond noise.
Cost / Complexity
Low (Commercial availability)
High (Requires custom synthesis)
Feasibility: 13C is reserved for critical validation steps, not high-throughput screening.
*Values are approximate for aromatic nitriles; aliphatic nitriles typically have lower tuning rates (~0.4 cm⁻¹/(MV/cm)).
Experimental Protocol: The Validation Workflow
This protocol describes the "Gold Standard" method for validating the Stark tuning rate using a DC-field FTIR approach, confirmed by solvatochromic mapping.
Small Molecule: Dissolve directly in glass-forming solvent (e.g., 2-MeTHF).
Protein:[2][4][5][6][7][8] Use amber suppression or cysteine modification to install the
-nitrile at the site of interest.
Phase 2: DC Stark Spectroscopy (The Direct Measurement)
This step directly measures
without relying on solvent models.
Sample Prep: Load the sample into a specialized Stark cell consisting of semi-transparent nickel electrodes separated by a spacer (typically 25-100
m).
Immobilization: Cool the sample to 77 K (liquid nitrogen) to form a rigid glass. This eliminates rotational averaging, allowing the measurement of the angle
between the transition dipole and the difference dipole.
Data Acquisition:
Record the IR absorption spectrum (
) with field OFF ().
Apply a high voltage DC field (e.g., 1 MV/cm).
Record the difference spectrum
.
Analysis: Fit the difference spectrum to the sum of derivatives of the absorption spectrum:
The 2nd derivative component (
) yields .
Validation Check: Perform this for both 12C and 13C samples. The extracted
values must match within experimental error (< 5%).
Phase 3: Solvatochromic Cross-Validation
Measure the IR frequency of the 13C-probe in a series of solvents with known dielectric constants (
).
Plot
vs. the Onsager reaction field factor .
The slope corresponds to the Stark tuning rate.[3][9][4] Discrepancies between this slope and the DC Stark value often indicate specific H-bonding, which 13C-labeling helps isolate by providing a cleaner line shape for peak fitting.
Visualizing the Validation Logic
The following diagram illustrates the parallel workflow required to validate the Stark tuning rate, ensuring that the observed frequency shifts are true reporters of the electric field.
Figure 1: Logical workflow for validating Stark tuning rates. The convergence of tuning rates from isotopically distinct but electronically identical probes confirms the method's accuracy.
References
Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A.
Suydam, I. T., & Boxer, S. G. (2003). Vibrational Stark effects calibrate the sensitivity of vibrational probes to electric fields in proteins.[1][9] Biochemistry.
Fica-Contreras, S. M., et al. (2022). Rethinking Vibrational Stark Spectroscopy: Peak Shifts, Line Widths, and the Role of Non-Stark Solvent Coupling. The Journal of Physical Chemistry B.
Bagchi, S., et al. (2012). A Solvatochromic Model Calibrates Nitriles' Vibrational Frequencies to Electrostatic Fields.[2] Journal of the American Chemical Society.[2]
Silverman, L. N., et al. (2007).[5] Vibrational Stark effect probes for nucleic acids. The Journal of Physical Chemistry B.
A Comprehensive Guide to the Safe Disposal of 4-Bromobenzonitrile-cyano-13C
This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromobenzonitrile-cyano-13C. Tailored for researchers, scientists, and drug development professionals, this guide...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromobenzonitrile-cyano-13C. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven insights to ensure the safe and compliant management of this chemical waste.
Hazard Assessment and Chemical Profile
4-Bromobenzonitrile-cyano-13C is a stable isotope-labeled compound. The presence of the ¹³C isotope does not impart radioactivity, and therefore, no special precautions for radioactive waste are necessary[1]. The primary hazards associated with this compound stem from its chemical properties as a brominated aromatic nitrile[2][3].
Key Hazards:
Toxicity: Harmful if swallowed, in contact with skin, or inhaled[2][3]. Ingestion of even small amounts may cause significant harm[2].
Irritation: Causes irritation to the skin, eyes, and respiratory system[2].
Environmental Hazard: Harmful to aquatic life with long-lasting effects[2][3]. It is crucial to prevent its release into the environment[3][4].
Reactivity: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents[2][5]. Mixing with acids can lead to violent reactions[2].
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 4-Bromobenzonitrile-cyano-13C, it is imperative to be equipped with the appropriate personal protective equipment.
Eye Protection: Wear chemical safety goggles or a face shield[6][7].
Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or leaks before use[6][8].
Body Protection: A lab coat that covers the arms is mandatory[6][8].
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[6][8].
Alert emergency responders and inform them of the location and nature of the hazard[2].
Contain the spill using sand, earth, or vermiculite[2].
Collect the recoverable product into labeled containers for disposal[2].
After cleanup, decontaminate and launder all protective clothing and equipment before reuse[2].
First Aid Measures
If Swallowed: Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting[4].
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[3][5].
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention[3][4].
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[9].
Disposal Protocol
The guiding principle for the disposal of 4-Bromobenzonitrile-cyano-13C is to use a licensed professional waste disposal service[9][10]. This ensures compliance with all federal, state, and local regulations.
Waste Identification and Segregation
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous[11]. Given its toxic properties, 4-Bromobenzonitrile-cyano-13C waste should be managed as hazardous waste.
Waste Characterization: This compound is a non-listed hazardous waste due to its toxic characteristics.
Segregation: Do not mix this waste with non-hazardous materials. Keep it segregated from incompatible substances like strong acids and bases[2][5].
Packaging and Labeling
Container Selection: Use a designated, sealable, and chemically compatible container for collecting the waste.
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "4-Bromobenzonitrile-cyano-13C," and a description of the hazards (e.g., "Toxic").
Step-by-Step Disposal Procedure
Collection of Waste:
Solid Waste: Place pure compound, contaminated labware (e.g., gloves, vials), and spill cleanup materials into the designated hazardous waste container.
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible, and labeled hazardous waste container.
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[3][5].
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal[9][10].
The recommended method of final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[9][10].
Disposal Decision Workflow
Caption: Decision pathway for 4-Bromobenzonitrile-cyano-13C disposal.
References
Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). Retrieved from [Link]
CYANIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
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